molecular formula C8H3ClN2O B13780575 [(5-Chlorofuran-2-yl)methylidene]propanedinitrile CAS No. 91937-67-6

[(5-Chlorofuran-2-yl)methylidene]propanedinitrile

Cat. No.: B13780575
CAS No.: 91937-67-6
M. Wt: 178.57 g/mol
InChI Key: NWQSNLTVBGLWCR-UHFFFAOYSA-N
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Description

2-[(5-chloro-2-furyl)methylidene]propanedinitrile is an organic compound with the molecular formula C8H3ClN2O It is characterized by the presence of a chloro-substituted furan ring and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-2-furyl)methylidene]propanedinitrile typically involves the reaction of 5-chloro-2-furaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 5-chloro-2-furaldehyde reacts with the active methylene group of malononitrile to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-2-furyl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-chloro-2-furyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-furyl)methylidene]propanedinitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The chloro-substituted furan ring and nitrile groups may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-bromo-2-furyl)methylidene]propanedinitrile
  • 2-[(5-methyl-2-furyl)methylidene]propanedinitrile
  • 2-[(5-nitro-2-furyl)methylidene]propanedinitrile

Uniqueness

2-[(5-chloro-2-furyl)methylidene]propanedinitrile is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents on the furan ring.

Properties

CAS No.

91937-67-6

Molecular Formula

C8H3ClN2O

Molecular Weight

178.57 g/mol

IUPAC Name

2-[(5-chlorofuran-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C8H3ClN2O/c9-8-2-1-7(12-8)3-6(4-10)5-11/h1-3H

InChI Key

NWQSNLTVBGLWCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Cl)C=C(C#N)C#N

Origin of Product

United States

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